molecular formula C17H19N3O2 B2712945 N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide CAS No. 1436118-19-2

N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide

Cat. No.: B2712945
CAS No.: 1436118-19-2
M. Wt: 297.358
InChI Key: BNLBXLXRYQVFLC-UHFFFAOYSA-N
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Description

N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide is a high-purity chemical compound designed for pharmacological and neuroscience research. This synthetic small molecule features a 4-cyano-1-methylpiperidine core, a structural motif observed in compounds targeting neurologically significant receptors . The 4-prop-2-ynoxybenzamide component further classifies it among substituted benzamides, a category known to include bioactive molecules with diverse therapeutic potential . The specific placement of the cyano group at the 4-position of the piperidine ring is a critical structural feature known to influence the binding affinity and selectivity of molecules for central nervous system targets . Compounds with this core structure are frequently investigated for their activity as receptor ligands, particularly within the serotonergic system, and have shown relevance in the study of 5-HT2A receptors . For instance, the 1-methylpiperidin-4-yl group is a key pharmacophore in known 5-HT2A receptor inverse agonists like ACP-103, which exhibits antipsychotic-like efficacy in preclinical models . The prop-2-ynoxybenzamide moiety is a functional group associated with compounds explored for managing pain conditions, including neuropathic pain, inflammatory pain, and migraine . Researchers can utilize this compound to probe novel signaling pathways, elucidate mechanisms of neurological disorders, and investigate potential analgesic strategies. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only in laboratory settings and is strictly labeled 'For Research Use Only (RUO)'. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

N-(4-cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-12-22-15-6-4-14(5-7-15)16(21)19-17(13-18)8-10-20(2)11-9-17/h1,4-7H,8-12H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLBXLXRYQVFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the prop-2-ynoxybenzamide moiety: This step involves the coupling of the piperidine derivative with a prop-2-ynoxybenzamide precursor under appropriate reaction conditions, such as the use of a coupling reagent and a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the prop-2-ynoxybenzamide moiety.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-IBP (4-(N-Benzylpiperidin-4-yl)-4-Iodobenzamide)

  • Core Structure : Benzamide with a benzylpiperidine substituent.
  • Key Features : Iodine atom at the para position and a benzyl group on the piperidine.
  • 4-IBP is reported as a sigma receptor ligand .

MOP (N-[(1S)-1-Cyano-2-(5-Cyano-2-Trifluoromethyl-Phenoxy)-1-Methylethyl]-4-Trifluoromethylsulfanylbenzamide)

  • Core Structure: Benzamide with cyano and trifluoromethyl substituents.
  • Key Features: Dual cyano groups and trifluoromethylsulfanyl moiety.
  • Functional Implications: The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, while the cyano groups may mimic the target compound’s piperidine-cyano interactions. MOP demonstrates anthelmintic activity .

Piperidine-Containing Analogues

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-Methyl-2-(1-Pyrrolidinyl)ethylamine Dihydrobromide)

  • Core Structure : Piperidine-free but includes a pyrrolidine-ethylamine chain.
  • Key Features : Dichlorophenyl group and pyrrolidine.
  • Functional Implications : Lacks the benzamide core but shares affinity for sigma receptors. The dichlorophenyl group enhances binding specificity compared to the target compound’s propargyloxy-benzamide .

AC 927 (N-Phenethylpiperidine Oxalate)

  • Core Structure : Phenethyl-substituted piperidine.
  • Key Features : Phenethyl group instead of benzamide.

Heterocyclic and Bicyclic Analogues

JNJ-54717793 ((1S,2R,4R)-7-([(3-Fluoro-2-Pyrimidin-2-ylphenyl)Carbonyl]-N-[5-(Trifluoromethyl)Pyrazin-2-yl]-7-Azabicyclo[2.2.1]Heptan-2-Amine))

  • Core Structure : Bicycloheptane with pyrimidine and pyrazine substituents.
  • Key Features : Fluorine and trifluoromethyl groups enhance target binding.

NAT-1 (N-[2-(4-Methoxy-Phenyl)-4-Oxo-Thiazolidin-3-yl]-Nicotinamide)

  • Core Structure: Thiazolidinone ring fused with nicotinamide.
  • Key Features: Methoxyphenyl and oxo-thiazolidinone groups.
  • Functional Implications: The thiazolidinone core may confer anti-inflammatory or antidiabetic activity, diverging from the target compound’s likely neurological or metabolic targets .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Functional Implications
N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide Benzamide 4-Cyano-1-methylpiperidine, propargyloxy Potential for click chemistry, receptor binding
4-IBP Benzamide Iodine, benzylpiperidine Sigma receptor ligand, imaging potential
MOP Benzamide Cyano, trifluoromethylsulfanyl Anthelmintic, metabolic stability
JNJ-54717793 Bicycloheptane Pyrimidine, trifluoromethyl Conformational rigidity, selectivity
NAT-1 Thiazolidinone Methoxyphenyl, nicotinamide Anti-inflammatory/antidiabetic

Biological Activity

N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3OC_{17}H_{19}N_{3}O with a molecular weight of approximately 295.35 g/mol. The compound features a piperidine ring substituted with a cyano group and is linked to a benzamide moiety through an alkyne functional group.

1. Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage and inflammation .

2. Anti-inflammatory Effects

Studies have shown that the compound may possess anti-inflammatory properties. For instance, derivatives of piperidine have been evaluated for their ability to reduce nitric oxide production in activated macrophages, suggesting a potential mechanism for decreasing inflammation . The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been documented in related compounds, indicating that similar effects could be expected from this compound .

Case Study: In Vitro Assessments

In vitro studies using the RAW 264.7 macrophage cell line demonstrated that compounds with structural similarities to this compound were effective in reducing inflammatory markers. The compounds were tested for their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and the resulting secretion of nitric oxide (NO), both key indicators of inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced NO production; inhibition of iNOS
CytotoxicityMinimal effects on cell viability

Comparative Analysis

The biological activity of this compound can be compared to other piperidine derivatives known for their therapeutic effects:

Table 2: Comparison with Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityReference
N-(4-Cyano-1-methylpiperidin-4-yl)benzamideModerateSignificant
Diarylidene-N-Methyl-4-PiperidonesHighModerate
Curcumin-derived compoundsHighHigh

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